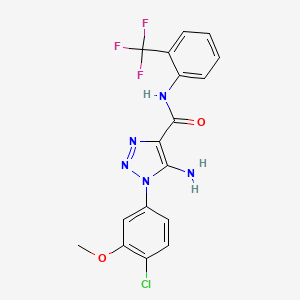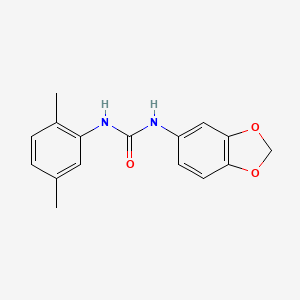![molecular formula C21H26N2O4S B5204174 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5204174.png)
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE is a compound that falls under the category of phenoxy acetamide derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of the phenoxy acetamide core and subsequent functionalization. The synthetic routes often employ common organic reactions such as nucleophilic substitution and sulfonylation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or acetamide moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-PHENYLETHYL)ACETAMIDE include other phenoxy acetamide derivatives, such as:
- N-[4-[(4-METHYL-1-PIPERAZINYL)SULFONYL]PHENYL]ACETAMIDE
- N-(4-(N,N-DIETHYLSULFAMOYL)PHENYL)ACETAMIDE
- N-(4-(PIPERAZIN-1-YLSULFONYL)PHENYL)ACETAMIDE
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-15-19(28(25,26)23-13-5-6-14-23)9-10-20(17)27-16-21(24)22-12-11-18-7-3-2-4-8-18/h2-4,7-10,15H,5-6,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYAKHLGUCHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]-diphenylmethyl]phenyl]benzamide](/img/structure/B5204098.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one](/img/structure/B5204118.png)

![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)
![N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5204163.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)

![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate](/img/structure/B5204191.png)
![2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
